molecular formula C15H13BrO2 B13978396 4-(4-Methoxybenzoyl)benzyl bromide

4-(4-Methoxybenzoyl)benzyl bromide

Cat. No.: B13978396
M. Wt: 305.17 g/mol
InChI Key: QNKIDIXROYHQKU-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a bromomethyl group and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone typically involves the bromination of (4-methoxyphenyl)methanone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: The major product is (4-formylphenyl)(4-methoxyphenyl)methanone.

    Reduction: The major product is (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanol.

Scientific Research Applications

(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with biological targets. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-methoxyphenyl)methanol
  • (4-Bromophenyl)(4-methoxyphenyl)methanone
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone is unique due to the presence of both a bromomethyl and a methoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H13BrO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3

InChI Key

QNKIDIXROYHQKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

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